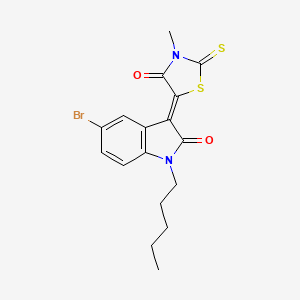

![molecular formula C14H8BrNO2S B2992050 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-85-3](/img/structure/B2992050.png)

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .

Synthesis Analysis

A robust method for the synthesis of benzo[c]isothiazole 2-oxides has been developed providing a range of functionalized derivatives starting from anilines and DMSO . Isothiazones are produced by oxidation of enamine-thiones .Molecular Structure Analysis

Isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

Isothiazole is a markedly electron-deficient heterocycle widely employed in the realization of organic semiconductors for applications spanning transistors, solar cells, photodetectors, and thermoelectrics .Physical and Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g/mol and a boiling point of 114 °C . The acidity (pKa) of the conjugate acid is -0.5 .Aplicaciones Científicas De Investigación

Efficient Conversion of Aryl Thioureas

A study by Jordan, Luo, and Reitz (2003) showcased the use of benzyltrimethylammonium tribromide in the Hugerschoff reaction, offering a controlled method for producing 2-aminobenzothiazoles, highlighting an application in the synthesis of functionalized organic compounds (Jordan, Luo, & Reitz, 2003).

Copper-Catalyzed Tandem Reaction

Wang, Chen, Deng, and Xi (2012) developed a copper-catalyzed reaction involving o-bromobenzamide derivatives and potassium thiocyanate in water, leading to various benzisothiazol-3(2H)-one derivatives. This method emphasizes the compound's utility in facilitating tandem reactions with S-C and S-N bond formation (Wang et al., 2012).

Catalytic Activities in Heck Coupling

Yen, Koh, Hahn, Huynh, and Hor (2006) explored the synthesis of benzothiazolin-2-ylidene complexes with palladium(II) and their applications in catalyzing Mizoroki-Heck coupling reactions. Their work demonstrates the role of 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one derivatives in forming active catalysts for organic synthesis (Yen et al., 2006).

Spectroscopic Properties and Fluorophore Design

Misawa, Matsuhashi, Yamaji, Mutai, Yoshikawa, Houjou, Noguchi, Maki, and Hirano (2019) investigated the effect of halogen-substituents on the spectroscopic properties of benzothiazoles. Their findings offer insights into designing push-pull benzothiazole fluorophores for fluorescence applications, showcasing the compound's significance in material science (Misawa et al., 2019).

Mecanismo De Acción

Target of Action

It is known that isothiazole derivatives, which this compound is a part of, are incorporated into larger compounds with biological activity such as pharmaceutical drugs .

Mode of Action

It is known that isothiazones, a group that this compound belongs to, are produced by oxidation of enamine-thiones .

Result of Action

It is known that isothiazole derivatives have biological activity and are used in pharmaceutical drugs .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETKRXWMAKTOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991968.png)

![N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991969.png)

![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)

![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)